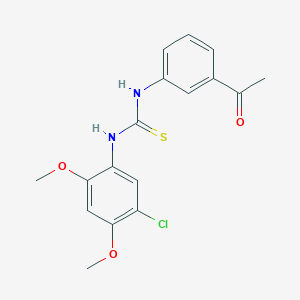![molecular formula C16H15N3O2 B4852230 2-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4852230.png)
2-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine
Vue d'ensemble
Description
2-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine ring and an oxadiazole ring.
Mécanisme D'action
The exact mechanism of action of 2-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems.
Biochemical and physiological effects:
This compound has been reported to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the plasma and brain tissue. Moreover, it has also been reported to reduce oxidative stress and improve mitochondrial function in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its poor solubility, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
The future directions for research on 2-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine include the development of more efficient synthesis methods, the investigation of its potential applications in other scientific research fields, such as neurodegenerative diseases and metabolic disorders, and the exploration of its mechanism of action at the molecular level. Moreover, the development of more potent and selective analogs of this compound may also be an area of future research.
In conclusion, this compound is a promising chemical compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutic agents for various diseases.
Applications De Recherche Scientifique
2-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been reported to exhibit anti-inflammatory, analgesic, and anxiolytic effects in animal models. Moreover, it has also been shown to possess antitumor activity against various cancer cell lines.
Propriétés
IUPAC Name |
5-(3-phenoxypropyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-7-13(8-3-1)20-12-6-10-15-18-16(19-21-15)14-9-4-5-11-17-14/h1-5,7-9,11H,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNAVOGOSIDGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC2=NC(=NO2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4852147.png)


![N-benzyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4852169.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4852174.png)
![8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4852187.png)
![1-methyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B4852193.png)

![N-(2,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4852212.png)
![isopropyl 2-{[3-(5-bromo-2-thienyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4852214.png)
![3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4852224.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4852227.png)
![5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4852233.png)
